Primaquine-d3 Diphosphate
CAS No.: 1318852-20-8
Cat. No.: VC0120608
Molecular Formula: C15H21N3O
Molecular Weight: 262.371
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1318852-20-8 |
---|---|
Molecular Formula | C15H21N3O |
Molecular Weight | 262.371 |
IUPAC Name | 4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
Standard InChI | InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
Standard InChI Key | INDBQLZJXZLFIT-BMSJAHLVSA-N |
SMILES | CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Introduction
Structural and Chemical Properties
Chemical Identity and Nomenclature
Primaquine-d3 diphosphate is a deuterium-labeled analog of primaquine diphosphate, an 8-aminoquinoline antimalarial agent. The compound incorporates three deuterium atoms into the molecular structure of primaquine, creating a stable isotope-labeled version of the drug. This modification retains the pharmacological activity of the original compound while allowing for distinct analytical detection and potentially altered metabolic profiles .
Molecular Structure and Physical Properties
The molecular formula of Primaquine-d3 diphosphate is C15H24D3N3O9P2, reflecting the incorporation of three deuterium atoms in place of three hydrogen atoms in the parent structure. The compound has a molecular weight of 458.36 g/mol, slightly higher than the non-deuterated primaquine diphosphate (455.34 g/mol) due to the additional mass of the deuterium isotopes .
The base structure of primaquine contains a quinoline ring with a methoxy group at position 6 and an aminoalkyl side chain at position 8. The primaquine molecule includes a chiral carbon in the diamine side chain, resulting in potential stereoisomerism. The diphosphate salt form is used in commercial pharmaceutical preparations to enhance stability and solubility properties .
Table 1: Comparative Physical-Chemical Properties of Primaquine-d3 Diphosphate and Parent Compound
Property | Primaquine-d3 Diphosphate | Primaquine Diphosphate |
---|---|---|
Molecular Formula | C15H24D3N3O9P2 | C15H27N3O9P2 |
Molecular Weight | 458.36 g/mol | 455.34 g/mol |
Physical Appearance | Orange-red crystalline powder* | Orange-red crystalline powder |
Target | Parasite; Isotope-Labeled Compounds | Parasite |
Pathway | Anti-infection; Others | Anti-infection |
*Physical appearance presumed similar to parent compound based on chemical similarity
Pharmacological Properties and Mechanism of Action
Antimalarial Activity
Primaquine-d3 diphosphate maintains the antimalarial activity profile of its parent compound, primaquine diphosphate. Primaquine is a tissue schizonticide that exerts a broad spectrum of activities against various stages of malarial parasites. It is particularly notable as the only agent effectively destroying late hepatic stages and latent tissue forms of Plasmodium vivax and Plasmodium ovale .
The mechanism of action of primaquine involves interference with the mitochondrial function of the parasite. While the exact molecular mechanisms remain incompletely understood, the drug is believed to generate reactive metabolites that disrupt the electron transport chain and induce oxidative stress in parasites, particularly affecting the hypnozoites (dormant liver stage parasites) of P. vivax and P. ovale .
Pharmacokinetics and Metabolism
Absorption and Distribution
Based on data from the parent compound, primaquine is readily and completely absorbed from the gastrointestinal tract after oral administration. Peak plasma concentrations are typically achieved within 2-3 hours post-administration, with an absolute bioavailability approaching 96% .
Metabolism and Elimination
The metabolism of primaquine primarily occurs in the liver through oxidative deamination and hydroxylation pathways. The incorporation of deuterium in Primaquine-d3 diphosphate could potentially slow these metabolic processes if the deuterium atoms are strategically placed at sites of metabolic transformation. This could result in:
-
Modified clearance rates
-
Altered metabolite profiles
-
Potentially reduced formation of toxic metabolites
The parent compound primaquine has a reported therapeutic index of approximately 10, indicating a relatively narrow margin between effective and toxic doses. Any modifications to the metabolism through deuteration could potentially influence this therapeutic window .
Research Applications and Future Directions
Utility in Drug Development and Research
Primaquine-d3 diphosphate serves important functions in pharmaceutical research:
-
As an analytical standard for quantitation during drug development processes
-
For study of metabolic pathways through isotope tracing
-
As a tool for investigating pharmacokinetic parameters
-
In comparative studies to evaluate the impact of deuteration on drug properties
Analytical Considerations
Detection and Quantification Methods
The deuterium labeling in Primaquine-d3 diphosphate allows for specific analytical detection using mass spectrometry techniques. The mass difference between the deuterated and non-deuterated compounds enables selective quantification even in complex biological matrices. This property makes the compound particularly valuable in:
-
Pharmacokinetic studies
-
Metabolic investigations
-
Bioavailability assessments
-
Drug-drug interaction studies
Various analytical techniques including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be utilized for detecting and quantifying Primaquine-d3 diphosphate in biological samples, with the deuterium label providing a distinct isotopic signature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume